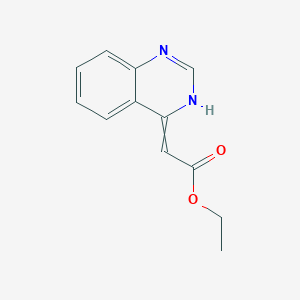

Ethyl (quinazolin-4(3H)-ylidene)acetate

Description

Contextualization within the Quinazoline (B50416) Heterocyclic System

The foundation of Ethyl (quinazolin-4(3H)-ylidene)acetate lies in the quinazoline heterocyclic system. Quinazoline is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. researchgate.net This scaffold is of considerable interest due to the diverse biological activities exhibited by its derivatives. The quinazolin-4(3H)-one framework, a key variant, is found in over 200 naturally occurring alkaloids and serves as a fundamental building block in medicinal chemistry. researchgate.net

The nomenclature "quinazolin-4(3H)-one" indicates a ketone group at position 4 and a hydrogen atom attached to the nitrogen at position 3. This structure is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For quinazolin-4(3H)-one, this results in an equilibrium between the keto form (amide) and the enol form (4-hydroxyquinazoline). researchgate.net The name "this compound" specifically describes a tautomeric form or isomer featuring an exocyclic double bond at the 4-position, to which an ethyl acetate (B1210297) group is attached. This ylidene structure is a crucial aspect of the compound's chemical reactivity and structural identity.

Significance of Quinazolin-4(3H)-ylidene Frameworks in Contemporary Organic Synthesis

The quinazolin-4(3H)-one scaffold, from which the ylidene framework is derived, is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation is due to its ability to bind to multiple biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Consequently, quinazolinone derivatives have been extensively investigated and developed for numerous therapeutic applications.

In contemporary organic synthesis, this framework is highly valued for several reasons:

Versatile Biological Activity: The stability of the quinazolinone nucleus has encouraged chemists to attach various bioactive moieties, yielding compounds with anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties. mdpi.commdpi.comresearchgate.netmdpi.com

Synthetic Accessibility: Numerous synthetic methodologies have been developed for the efficient construction of the quinazolinone skeleton, making it a readily accessible building block for drug discovery and development. researchgate.netmdpi.com For instance, efficient protocols for synthesizing quinazolin-4(3H)-ones from readily available starting materials like o-aminobenzamides have been established. mdpi.com

Role as a Synthetic Intermediate: The quinazolinone ring system serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds and drug candidates. pharmainfo.innih.gov The reactivity of the core structure allows for functionalization at various positions, enabling the creation of diverse chemical libraries for screening. researchgate.net

Overview of the Compound's Research Landscape and its Structural Relevance

Research specifically identifying "this compound" by this ylidene name is limited; the compound and its analogs are more frequently cited under nomenclature reflecting the more stable quinazolin-4(3H)-one tautomeric form, such as ethyl (4-oxo-3,4-dihydroquinazolin-...)acetate. The primary focus of research on this and closely related compounds is its application as a versatile synthetic intermediate.

For example, related structures like ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate and ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate are synthesized as key intermediates. pharmainfo.innih.gov These ester derivatives are valuable because the ester group can be readily converted into other functional groups. A common synthetic route involves reacting the ester with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazide. nih.gov This hydrazide can then be condensed with various aldehydes to generate a wide array of novel quinazolinone derivatives with potentially enhanced biological activities. nih.gov

The structural relevance of this compound lies in its combination of the biologically significant quinazolinone core and a reactive ethyl acetate side chain. This structure allows for:

Further Derivatization: The ester functionality is a key handle for molecular elaboration to build more complex structures.

Modulation of Properties: The attachment of the ethyl acetate group modifies the physicochemical properties of the quinazolinone core, influencing factors like solubility and bioavailability.

Tautomeric Reactivity: The potential equilibrium between the ylidene form and the more common keto form provides different sites for chemical reactions, enhancing its synthetic utility.

Structure

3D Structure

Properties

CAS No. |

65961-75-3 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 2-(3H-quinazolin-4-ylidene)acetate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14) |

InChI Key |

IFEOVGYHLIYIHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1C2=CC=CC=C2N=CN1 |

Origin of Product |

United States |

Synthetic Methodologies

Strategies for Constructing the Quinazolinone Core Relevant to the Compound

The quinazolinone scaffold is a prevalent motif in medicinal chemistry, and numerous methods have been developed for its construction. These strategies typically involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring, starting from ortho-substituted aniline (B41778) derivatives.

Cyclization reactions are a cornerstone in the synthesis of the quinazolinone core. These methods often involve the intramolecular ring closure of a suitably functionalized acyclic precursor. Oxidative cyclization, in particular, has been demonstrated as an effective strategy. For instance, the reaction of 2-aminobenzamides with aldehydes, followed by an efficient PIDA-mediated (phenyliodine diacetate) oxidative dehydrogenation, yields various 4(3H)-quinazolinones under mild conditions. organic-chemistry.org Similarly, iodine can be used to promote an oxidative cyclization reaction between inexpensive 2-aminobenzamides and α-amino acids. organic-chemistry.org

Another approach involves copper-catalyzed domino reactions. Alkyl halides and anthranilamides can be reacted in the presence of copper(I) bromide under air to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org This process proceeds through a proposed four-step domino reaction. Furthermore, visible light-assisted photo-redox oxidative annulation of amidine derivatives provides a metal-free pathway to quinazolines, highlighting the diversity of cyclization triggers. nih.gov

Table 1: Selected Cyclization Strategies for Quinazolinone Core Synthesis

| Starting Materials | Catalyst/Promoter | Reaction Type | Key Features |

|---|---|---|---|

| 2-Aminobenzamides + Aldehydes | p-Toluenesulfonic acid, then PIDA | Oxidative Dehydrogenation | Mild reaction conditions. organic-chemistry.org |

| Alkyl halides + Anthranilamides | Copper(I) bromide | Domino Reaction | Good to excellent yields with wide functional group tolerance. organic-chemistry.org |

| 2-Arylindoles + Amines/Ammonium (B1175870) | Copper catalyst | Oxidative Cyclization | Simple, mild reaction tolerating a broad range of functional groups. organic-chemistry.org |

| Amidine derivatives | Photo-redox catalyst (metal-free) | Visible Light-Assisted Oxidative Annulation | Low catalyst loading and tolerates a broad spectrum of functional groups. nih.gov |

Condensation reactions represent one of the most traditional and straightforward methods for assembling the quinazolinone ring. The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, is a classic example of this approach, though it often requires high temperatures. nih.gov

More contemporary methods involve the condensation of anthranilic acid derivatives with various reagents. For example, substituted anthranilic acids can be condensed with chloro-acyl chlorides to yield N-acyl-anthranilic acids. These intermediates are then reacted with acetic anhydride (B1165640) to form benzoxazinone (B8607429) intermediates, which upon condensation with amines, produce the desired quinazolinone derivatives. nih.gov Another efficient one-pot method involves the condensation of anthranilic acid, trimethyl orthoformate, and primary amines in the presence of DABCO under solvent-free conditions to yield 4(3H)-quinazolinones. researchgate.net

Direct Synthetic Routes to Ethyl (quinazolin-4(3H)-ylidene)acetate and Structural Analogues

Direct routes to the title compound or its close analogues often involve the modification of a pre-formed quinazoline or quinazolinone ring. These methods focus on introducing the ethyl acetate (B1210297) moiety at the desired position.

Halogenated quinazolines, particularly 2- or 4-chloroquinazolines, are versatile intermediates for synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is especially reactive due to the electron-withdrawing effect of the adjacent nitrogen atom, making it an excellent site for functionalization. nih.govnih.gov

The synthesis of 4-substituted quinazolines can be achieved by the selective reaction of 2,4-dichloroquinazoline (B46505) with a nucleophile. For instance, coupling with tert-butylmagnesium chloride in the presence of a copper(I) iodide catalyst selectively yields the 4-tert-butyl-2-chloroquinazoline. nih.govmdpi.com This enhanced reactivity at the C4 position allows for the regioselective introduction of various substituents. While direct substitution with the enolate of ethyl acetate is less commonly documented, the principle allows for the introduction of carbon-based nucleophiles, setting a precedent for the synthesis of compounds like this compound. The alkylation of a 2-chloro-quinazolinone core with methyl-2-bromo acetate has also been reported as a key step in forming an alkylated precursor for further derivatization. uw.edu

Ethyl chloroacetate (B1199739) is a key reagent for introducing the ethyl acetate group onto a molecule via alkylation. wisdomlib.org In the context of quinazolinones, it can react with nucleophilic sites on the heterocyclic ring.

A well-documented example is the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov In this synthesis, the thiol group of the quinazolinone is alkylated to produce ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dry DMF. nih.gov Another study reports a facile synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate using sodium hydride (NaH) and ethyl 2-chloroacetate at room temperature, demonstrating N-alkylation. pharmainfo.in Similarly, 8-hydroxyquinoline (B1678124) can be treated with ethyl chloroacetate in the presence of potassium carbonate to form an ester intermediate, showcasing O-alkylation. iosrjournals.org

Table 2: Functionalization of Heterocycles with Ethyl Chloroacetate

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate, K₂CO₃, DMF | S-Alkylated Quinazolinone | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Ethyl 2-chloroacetate, NaH | N-Alkylated Quinazolinone | pharmainfo.in |

| 8-Hydroxyquinoline | Ethyl chloroacetate, K₂CO₃, Acetone | O-Alkylated Quinoline | iosrjournals.org |

| 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide | Ethyl chloroacetate, Ethanol (B145695) | Triazinone derivative | scispace.com |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinazolinones in a single pot. nih.gov These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants.

One such strategy is the three-component condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine to synthesize 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net Another example involves a one-pot, three-component reaction of arenediazonium salts, nitriles, and anthranilates, which proceeds smoothly to form the corresponding quinazolin-4(3H)-ones in moderate to excellent yields. acs.org The Ugi four-component reaction (Ugi-4CR) has also been adapted for the rapid synthesis of diverse and complex polycyclic quinazolinones. nih.govacs.org These MCR approaches provide rapid access to a library of quinazolinone derivatives, which could then be further modified to yield the target compound.

Optimization of Synthetic Reaction Parameters

Influence of Solvent Systems on Reaction Efficiency

Specific studies detailing the screening of various solvent systems to optimize the yield and purity of this compound could not be located.

Role of Catalysts and Reagents in Reaction Progression

Information regarding the systematic evaluation of different catalysts and reagents to improve the reaction rate and efficiency for the synthesis of this compound is not present in the searched literature.

Temperature and Time Effects on Reaction Outcomes

Detailed research findings, including data on how varying temperature and reaction duration specifically affect the synthesis of this compound, are unavailable.

Due to the absence of specific data for "this compound," the generation of an accurate and scientifically sound article according to the provided outline is not feasible at this time.

Structural Characterization and Elucidation

Spectroscopic Methods for Definitive Structural Assignment

Spectroscopic analysis is fundamental to elucidating the molecular structure of ethyl (quinazolin-4(3H)-ylidene)acetate, offering insights into its atomic composition, bonding, and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For this compound, NMR provides unambiguous evidence for its structural features.

¹H NMR: The proton NMR spectrum reveals distinct signals corresponding to each unique proton environment. The aromatic protons on the quinazoline (B50416) ring typically appear as multiplets in the downfield region (approximately δ 7.0-8.5 ppm). researchgate.net The chemical shifts and coupling patterns of these protons (H5, H6, H7, H8) provide information about their relative positions on the benzene (B151609) ring portion of the quinazoline core. researchgate.net The ethyl group of the acetate (B1210297) moiety gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbons of the quinazolinone ring and the ester group, which are typically found in the highly deshielded region of the spectrum (around δ 160-175 ppm). rsc.org The aromatic carbons of the quinazoline ring produce a series of signals in the δ 120-150 ppm range. rsc.orgsci-hub.cat The carbons of the ethyl group appear in the upfield region of the spectrum. chemicalbook.com

Interactive Table: Representative NMR Data for Quinazolinone-related Structures

| Nucleus | Functional Group | Representative Chemical Shift (δ ppm) | Multiplicity |

| ¹H | Aromatic (Quinazoline) | 7.0 - 8.5 | Multiplet |

| ¹H | Ethyl (-OCH₂CH₃) | ~4.15 | Quartet |

| ¹H | Ethyl (-OCH₂CH₃) | ~1.23 | Triplet |

| ¹³C | Carbonyl (C=O, Quinazolinone) | ~162 | - |

| ¹³C | Carbonyl (C=O, Ester) | ~165-175 | - |

| ¹³C | Aromatic (Quinazoline) | 120 - 150 | - |

| ¹³C | Ethyl (-OCH₂CH₃) | ~60 | - |

| ¹³C | Ethyl (-OCH₂CH₃) | ~14 | - |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. core.ac.ukresearchgate.net In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺. core.ac.ukrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve cleavages within the heterocyclic ring system and the loss of substituents. The ester group can undergo characteristic fragmentations, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety.

Interactive Table: Mass Spectrometry Data for a Related Quinazolinone Structure

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 335 | Molecular Ion |

| [M-C₇H₅NO]⁺ | 216 | Fragmentation product |

| [M-C₈H₅N₂O]⁺ | 189 | Fragmentation product |

| [M-C₉H₇N₂O]⁺ | 173 | Fragmentation product |

| [C₈H₇]⁺ | 91 | Tropylium ion |

Data corresponds to 2-ethyl-3-(2-phenylbutanoylamino)-3H-quinazolin-4-one. researchgate.net

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would prominently feature strong absorption bands for the carbonyl (C=O) groups. The C=O stretching vibration of the ester is typically observed around 1730-1750 cm⁻¹. nih.gov The amide C=O stretch of the quinazolinone ring is expected to appear in the range of 1660-1710 cm⁻¹. nih.gov Other significant absorptions include C=N stretching vibrations around 1590-1610 cm⁻¹, aromatic C=C stretching, and C-H stretching vibrations for both aromatic and aliphatic protons. nih.gov The presence of a band around 3100-3200 cm⁻¹ could suggest the presence of an N-H bond, indicating tautomerism. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3200 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C=O (Amide/Quinazolinone) | Stretch | 1660 - 1710 |

| C=N (Imine) | Stretch | 1590 - 1610 |

| C-O (Ester) | Stretch | 1100 - 1300 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the crystal structure was determined to be in the P2₁/n space group. nih.gov Such studies reveal that the quinazoline ring system is nearly planar. nih.gov The analysis also elucidates the conformation of the ethyl acetate side chain relative to the heterocyclic core. Furthermore, X-ray crystallography provides insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and van der Waals forces, which dictate the macroscopic properties of the solid material. nih.govresearchgate.net

Interactive Table: Representative Crystallographic Data for a Quinazolinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 14.5354 (2) |

| b (Å) | 7.3529 (1) |

| c (Å) | 18.1945 (3) |

| β (°) | 98.591 (1) |

| Volume (ų) | 1922.76 (5) |

| Z | 4 |

Data corresponds to 2-Ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate. researchgate.net

Tautomerism and Isomerism of Ethyl Quinazolin 4 3h Ylidene Acetate Derivatives

Identification and Characterization of Distinct Tautomeric Forms (e.g., N1, N3, and C9 Protonation Sites)

Derivatives of quinazolin-4-one with an activated methylene (B1212753) group at the C4 position can theoretically exist in at least three distinct tautomeric forms. nih.gov These forms arise from the protonation at different sites within the molecule: the ring nitrogen atoms (N1 or N3) or the exocyclic carbonyl group of the acetate (B1210297) substituent (related to the C9 carbon of the quinazoline (B50416) ring system). nih.gov

Quantum-chemical calculations, such as the semiempirical AM1 method, have been employed to determine the relative stability of these tautomers. nih.gov For the compound (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate, three tautomeric structures were considered:

Tautomer A: Protonation at the N1 position.

Tautomer B: Protonation at the N3 position.

Tautomer C: Protonation leading to an enol form at the C9 position.

Calculations of the heat of formation for these tautomers indicate that Tautomer B is significantly more stable than the others. nih.gov The energy difference between the most stable tautomer (B) and the others ranges from 3.32 to 8.05 kcal/mol, suggesting a strong preference for the N3-protonated form. nih.gov

| Tautomer | Protonation Site | Relative Energy (kcal/mol) | Calculated Heat of Formation (kcal/mol) | Dipole Moment (D) | Ionization Potential (eV) |

|---|---|---|---|---|---|

| A | N1 | 3.32 | -1.32 | 6.41 | 9.21 |

| B | N3 | 0.00 | -4.64 | 2.51 | 9.14 |

| C | C9 (enol) | 8.05 | 3.41 | 3.94 | 8.85 |

Experimental Investigation of Tautomeric Equilibria in Different Phases

Experimental methods provide direct evidence for the tautomeric structures of these compounds in both solution and solid states, corroborating the theoretical calculations. nih.govnih.gov

In solution, ¹H-NMR spectroscopy is a powerful tool for determining the dominant tautomeric form. nih.govnih.gov For derivatives like (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate, the ¹H-NMR spectrum in solvents such as DMSO-d6 shows a characteristic signal for the N-H proton, confirming the presence of a specific tautomer. nih.gov The chemical shift of this proton, along with other signals, allows for the unambiguous identification of the N3-protonated tautomer (Tautomer B) as the existing form in solution. nih.govnih.gov

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure in the solid state. nih.govnih.gov This technique has confirmed that in the crystalline form, these quinazoline derivatives exist exclusively as the N3-protonated tautomer (Tautomer B). nih.gov The analysis not only determines the connectivity of atoms but also provides precise bond lengths and angles that are consistent with the proposed tautomeric structure and reveals key structural features like intramolecular hydrogen bonds. nih.govnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.970(6) |

| b (Å) | 7.061(2) |

| c (Å) | 20.537(7) |

| β (°) | 97.69(5) |

| Volume (ų) | 1145.3(10) |

Role of Intramolecular Hydrogen Bonding in Stabilizing Specific Tautomeric Forms

A critical factor in the stabilization of the preferred N3-tautomer (Tautomer B) is the formation of a strong intramolecular hydrogen bond. nih.govnih.gov This bond occurs between the N3-H proton of the quinazoline ring and the carbonyl oxygen atom of the ethyl acetate group (N-H···O=C). nih.govnih.gov This interaction creates a stable six-membered ring, which significantly lowers the energy of this tautomer compared to others where such bonding is not possible. nih.gov The N-H···O distance is relatively short, indicating a strong hydrogen bond. nih.gov This intramolecular hydrogen bonding is observed in both the solid state (via X-ray diffraction) and in solution (inferred from NMR data and quantum-chemical calculations), explaining its prevalence in different phases. nih.govnih.gov The stability conferred by this hydrogen bond is considered the primary reason for the energetic preference for this specific tautomeric form. emerginginvestigators.org

Configurational Isomerism (e.g., Predominance of Z-Isomers)

In addition to tautomerism, these compounds exhibit configurational isomerism around the exocyclic C=C double bond (the C4=C9 bond). nih.gov This gives rise to possible E and Z isomers. Experimental evidence from X-ray analysis and NMR spectroscopy has shown that these compounds predominantly exist as the Z-isomer. nih.govnih.gov The planarity required for the formation of the intramolecular N-H···O=C hydrogen bond favors the Z-configuration, which brings the hydrogen bond donor (N-H) and acceptor (C=O) into close proximity. nih.gov

Effects of Solvent Polarity and Substituents on Tautomeric Distribution

The equilibrium between different tautomers can be influenced by external factors such as solvent polarity. nih.govemerginginvestigators.org While the N3-tautomer of Ethyl (quinazolin-4(3H)-ylidene)acetate derivatives is dominant, the tautomeric state of related heterocyclic systems is known to depend on the nature of the solvent. nih.gov For instance, in some keto-enol tautomerizations, an increase in solvent polarity can favor the more polar keto tautomer. emerginginvestigators.org Similarly, the nature of substituents on the quinazoline ring, particularly at the C2 position, can also influence the tautomeric equilibrium. nih.gov These factors can alter the relative energies of the tautomers and the strength of the intramolecular hydrogen bonds, thereby shifting the equilibrium. nih.gov

Computational and Theoretical Chemistry Studies

Quantum-Chemical Calculations for Tautomeric Stability and Energetics

Quantum-chemical calculations are instrumental in determining the relative stability of different tautomeric forms of quinazoline (B50416) derivatives. Like many heterocyclic systems, Ethyl (quinazolin-4(3H)-ylidene)acetate can theoretically exist in several tautomeric forms, which correspond to different protonation sites on the quinazoline ring or the acetate (B1210297) substituent. nih.govmdpi.com

Semi-empirical calculations, such as the Austin Model 1 (AM1) method, have been effectively used to evaluate the energetics of tautomeric equilibria in related quinazoline structures. nih.govmdpi.com For a closely related compound, (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate, studies have shown that one tautomer is significantly more stable than others. nih.govmdpi.com This stability is largely attributed to the formation of an intramolecular hydrogen bond between the N(3)-H group of the quinazoline ring and the carbonyl oxygen of the ester group. nih.govmdpi.com

Calculations for the possible tautomers of the cyano-analogue focused on key energetic parameters: the heat of formation (ΔHf), dipole moment, and ionization potential. The tautomer featuring the N(3)-H proton and a C(4)=C(9) exocyclic double bond (analogous to the ylidene form) was found to be the most energetically favorable, possessing the minimum energy. nih.govmdpi.com The difference in relative energy between this stable tautomer and other possible forms was calculated to be in the range of 3.32 - 8.05 kcal/mol. mdpi.com These theoretical findings are well-supported by experimental data from X-ray analysis and NMR spectroscopy, which confirm the predominance of this tautomeric form in both the crystalline state and in solution. nih.govmdpi.com

Below is a table summarizing the calculated energetic parameters for the different tautomeric forms of a related quinazoline derivative, illustrating the energetic preference for one form. nih.govmdpi.com

| Tautomer | Heat of Formation (ΔHf) (kcal/mol) | Dipole Moment (Debye) | Ionization Potential (eV) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Tautomer A (N1-H) | 56.12 | 5.85 | 8.99 | +8.05 |

| Tautomer B (N3-H, ylidene) | 48.07 | 2.25 | 8.85 | 0.00 |

| Tautomer C (O-H, enol) | 51.39 | 4.53 | 8.71 | +3.32 |

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by a delocalized π-electron system within the fused heterocyclic rings. In its most stable tautomeric form, analysis reveals a formal double bond between N(1) and C(2) and an exocyclic double bond between C(4) of the quinazoline ring and the adjacent carbon of the acetate moiety (C(9)). nih.gov

The distribution of π-electrons is influenced by the lone pair electrons of the nitrogen atoms, leading to a degree of bond averaging within the pyrimidine (B1678525) ring. nih.gov A key feature contributing to the stability and specific conformation of the molecule is the presence of a strong intramolecular hydrogen bond, N(3)-H---O=C, between the proton on the N(3) atom and the carbonyl oxygen of the ester group. nih.govnih.gov This interaction helps to maintain a planar arrangement of the substituent relative to the quinazoline skeleton. mdpi.com

Theoretical studies on various quinazoline derivatives using methods like Density Functional Theory (DFT) have been employed to analyze frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and charge distributions. researchgate.netbohrium.comresearchgate.net These analyses help in identifying electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its chemical reactivity and intermolecular interactions. bohrium.comresearchgate.net For instance, in related quinazolinones, the LUMOs are often distributed over the entire molecule, while the HOMOs are primarily located on the pyrimidinone and parts of the fused benzene (B151609) ring. researchgate.net

Conformational Analysis of the Quinazolin-4(3H)-ylidene Moiety and its Ester Linkage

The conformation of this compound is significantly influenced by the electronic and steric factors discussed previously. The quinazoline ring system itself is nearly planar. nih.gov The most stable tautomer is characterized by a planar orientation of the ethyl acetate substituent relative to this quinazoline core. mdpi.com This planarity is enforced by the intramolecular N-H---O=C hydrogen bond, which creates a stable six-membered ring-like structure. nih.govmdpi.com In contrast, theoretical calculations for other, less stable tautomers predict a perpendicular orientation of the substituent relative to the heterocyclic skeleton. mdpi.com

Molecular Docking Simulations for Understanding Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com For quinazoline derivatives, docking simulations are widely used to understand their interactions with biological targets, typically protein receptors or enzymes. ukaazpublications.comnih.govrsc.org This approach provides valuable insights into the binding modes, affinities, and specific molecular interactions that govern the compound's biological activity. nih.govbezmialem.edu.tr

Docking studies on various quinazoline analogues have been performed against numerous targets, including Epidermal Growth Factor Receptor (EGFR), S. aureus tyrosyl-tRNA synthetase, and various kinases. nih.govrsc.orgnih.gov These simulations typically reveal that the quinazoline scaffold fits into the active site of the target protein, forming key interactions that stabilize the complex. Common interactions include hydrogen bonds between the nitrogen atoms or carbonyl groups of the quinazoline ring and amino acid residues in the protein's active site. nih.gov Van der Waals and hydrophobic interactions also play a significant role in the binding. worldscientific.com

By analyzing the binding energy scores and the specific interactions observed in the docked poses, researchers can rationalize the structure-activity relationships (SAR) within a series of compounds. nih.gov This understanding can then be used to theoretically design new analogues with potentially higher inhibitory activities and improved selectivity, guiding future synthesis and experimental evaluation. rsc.orgworldscientific.com

Reaction Mechanisms

Mechanistic Pathways Governing the Synthesis of Ethyl (quinazolin-4(3H)-ylidene)acetate

The synthesis of the quinazolinone framework, the core of the target molecule, is a well-established process that hinges on key reactions involving nucleophilic attacks and ring-closing events.

Nucleophilic Addition and Elimination Processes

The initial steps in forming the quinazolinone ring system are classic examples of nucleophilic addition and subsequent elimination or condensation reactions. A primary method begins with anthranilic acid or its derivatives.

One common pathway involves the reaction of anthranilic acid with acetic anhydride (B1165640). researchgate.netpharmainfo.in The amino group (-NH2) of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This addition is followed by the elimination of an acetate (B1210297) ion, resulting in the acylation of the amino group. The process forms an N-acetylanthranilic acid intermediate.

Alternatively, the synthesis can commence with the reaction between anthranilic acid and an isothiocyanate, such as phenyl isothiocyanate. nih.gov Here, the nucleophilic amino group of anthranilic acid attacks the electrophilic carbon of the isothiocyanate. This addition leads to the formation of a thiourea (B124793) derivative as an intermediate. nih.gov

Another significant mechanistic step involves the attachment of the ethyl acetate group. This is typically achieved through a nucleophilic substitution reaction. A pre-formed quinazolinone, which contains a nucleophilic N-H or S-H group, is treated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). researchgate.netnih.gov The base abstracts a proton, creating a potent nucleophilic anion. This anion then attacks the electrophilic methylene (B1212753) carbon of an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. researchgate.netnih.govnih.gov The halide is displaced as a leaving group, resulting in the N-alkylation or S-alkylation of the quinazolinone ring and the introduction of the ethyl acetate side chain. researchgate.netnih.gov

| Starting Material | Reagent | Key Intermediate | Mechanism |

| Anthranilic acid | Acetic anhydride | 2-methyl-4H-benzo researchgate.netnih.govoxazin-4-one | Nucleophilic acyl substitution |

| Anthranilic acid | Phenyl isothiocyanate | N-(2-carboxyphenyl)-N'-phenylthiourea | Nucleophilic addition |

| 2-Methylquinazolin-4(3H)-one | Ethyl chloroacetate / NaH | N/A | Nucleophilic substitution (N-alkylation) |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate / K2CO3 | N/A | Nucleophilic substitution (S-alkylation) |

Intramolecular Cyclization Pathways

Following the initial nucleophilic addition, intramolecular cyclization is the critical step that forms the heterocyclic quinazolinone ring.

In the pathway starting with N-acetylanthranilic acid (formed from anthranilic acid and acetic anhydride), heating leads to an intramolecular cyclization. The nitrogen atom's lone pair attacks the carboxylic acid's carbonyl carbon, leading to a dehydration reaction that forms a six-membered benzoxazinone (B8607429) ring, specifically 2-methyl-4H-benzo researchgate.netnih.govoxazin-4-one. researchgate.netpharmainfo.in This benzoxazinone is a key intermediate. The subsequent reaction with an amine source, such as ammonium (B1175870) acetate, involves the nucleophilic attack of ammonia (B1221849) on the benzoxazinone's carbonyl carbon, causing the ring to open. The new intermediate then undergoes a final intramolecular cyclization, where the terminal amino group attacks the amide carbonyl, followed by dehydration, to yield the stable quinazolinone ring system. researchgate.netpharmainfo.in

In the synthesis route using isothiocyanates, the thiourea intermediate undergoes an intramolecular cyclization. nih.gov The carboxylic acid group's hydroxyl attacks the thiocarbonyl carbon, or the nitrogen attacks the carboxylic acid, leading to the elimination of a water molecule and the formation of the 2-mercapto-quinazolin-4(3H)-one ring. nih.gov

These cyclization reactions are fundamental to constructing the fused bicyclic structure of quinazolinones.

Proposed Mechanisms for Subsequent Derivatization and Transformation Reactions

The ethyl acetate moiety and the quinazolinone core of the title compound are reactive sites for further chemical modifications. The ester group, in particular, is susceptible to nucleophilic acyl substitution.

A common derivatization involves the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.gov In this mechanism, the amino group of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated as a leaving group, leading to the formation of the corresponding acetohydrazide. This transformation converts the ester into a more reactive hydrazide functional group, which can serve as a precursor for synthesizing more complex molecules, such as those formed by condensation with various aldehydes. nih.gov

Furthermore, the quinazolinone ring itself can be a platform for other transformations. For instance, vinyl-substituted quinazolinones are known to participate in nucleophilic addition reactions. researchgate.net While not a direct reaction of the title compound, this illustrates the reactivity of the core structure. In these cases, nucleophiles can add across the carbon-carbon double bond of the vinyl group, leading to a variety of 2-substituted quinazolinone derivatives. researchgate.net

| Starting Compound Type | Reagent | Product Type | Proposed Mechanism |

| Ethyl quinazolinone acetate | Hydrazine hydrate | Quinazolinone acetohydrazide | Nucleophilic acyl substitution |

| 2-Vinyl-3H-quinazolin-4-one | Carbon/Nitrogen Nucleophiles | 2-substituted 3H-quinazolin-4-one | Nucleophilic addition |

| 2-Mercaptoquinazolin-4(3H)-one | Allyl bromide | 2-(Allylthio)quinazolin-4(3H)-one | Nucleophilic substitution (S-alkylation) nih.gov |

These proposed mechanisms highlight the versatility of the quinazolinone scaffold and its derivatives, allowing for the synthesis of a wide array of related compounds through well-understood reaction pathways.

Synthetic Transformations and Derivatization of Ethyl Quinazolin 4 3h Ylidene Acetate

Functionalization of the Quinazolin-4(3H)-ylidene Core

The quinazolin-4(3H)-ylidene core, with its embedded functionalities, presents opportunities for various synthetic modifications. Research in this area has primarily focused on transformations involving the exocyclic double bond and the pyrimidine (B1678525) ring, leading to a diverse array of novel compounds.

Modifications at the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate side chain is a key site for derivatization, most notably through its conversion to an acetohydrazide. This transformation is typically achieved by reacting ethyl (quinazolin-4(3H)-ylidene)acetate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). nih.govresearchgate.net This resulting 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is a crucial intermediate for the synthesis of a wide range of derivatives, including hydrazones and various fused heterocyclic systems. nih.govcyberleninka.ru

The ester functionality can also be a handle for other modifications, although the formation of the acetohydrazide is the most predominantly reported transformation in the literature. The reactivity of the ester allows for potential hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols, though these routes are less explored compared to hydrazinolysis.

Impact of Substituents on Reaction Reactivity and Selectivity

The reactivity and selectivity of synthetic transformations on the this compound scaffold are significantly influenced by the nature and position of substituents on the quinazolinone ring. Electron-donating or electron-withdrawing groups on the benzene (B151609) ring portion of the quinazolinone core can modulate the electron density of the entire heterocyclic system.

For instance, in the synthesis of fused heterocyclic systems, the electronic nature of the substituents can affect the nucleophilicity of the reacting centers and the stability of intermediates, thereby influencing the reaction rates and the final product distribution. While specific systematic studies on the impact of a wide range of substituents on the reactivity of this compound are not extensively detailed in the reviewed literature, general principles of physical organic chemistry suggest that electron-withdrawing groups would enhance the electrophilicity of the quinazolinone ring, while electron-donating groups would have the opposite effect. This modulation of reactivity is a key consideration in the strategic design of synthetic routes towards novel quinazolinone-based compounds.

Construction of Novel Fused Heterocyclic Systems from Quinazolin-4(3H)-ylidene Precursors

The inherent reactivity of this compound and its derivatives makes it a valuable precursor for the construction of more complex, fused heterocyclic systems. These annulation reactions expand the chemical space of quinazolinone-based compounds, leading to novel structures with potential applications in medicinal chemistry and materials science.

Annulation Reactions Leading to Pyrrole (B145914), Thiazole (B1198619), Pyrimidine, and Triazole Derivatives

The acetohydrazide derivative of this compound is a key intermediate for the synthesis of fused triazole rings. For example, cyclization of the corresponding thiosemicarbazide (B42300) derivative, obtained by reacting the acetohydrazide with an isothiocyanate, in the presence of a base can yield 1,2,4-triazole (B32235) derivatives. researchgate.net Another route to fused triazoles involves the reaction of the acetohydrazide with carbon disulfide in a basic medium, followed by further cyclization. ekb.eg

The synthesis of fused thiazole derivatives often involves the reaction of a quinazolinone precursor bearing a suitable functional group with a thiazole-forming reagent. While direct annulation from this compound is not extensively documented, related quinazolinone derivatives are used to construct thiazolo[3,2-a]quinazolinones. nih.gov

Similarly, the construction of fused pyrimidine rings typically involves the reaction of a suitably functionalized quinazolinone with a 1,3-dielectrophilic species. The Biginelli-like reaction of 2-(4-formylphenoxy)-N-arylacetamides with nitrogen binucleophiles has been reported for the synthesis of fused pyrimidines and quinazolines. ekb.eg

The synthesis of fused pyrrole derivatives, specifically pyrrolo[2,1-b]quinazolinones, has been achieved through the cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. researchgate.net Although this does not directly start from this compound, it demonstrates a viable strategy for the formation of the pyrrole ring fused to the quinazolinone core.

Formation of Spiro Compounds

The synthesis of spiro compounds containing a quinazolinone moiety has been reported, leading to structurally complex three-dimensional molecules. A notable example is the one-pot synthesis of spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives. nih.gov Another approach involves the synthesis of spiro[indole-quinazoline] compounds through a multicomponent reaction. researchgate.net However, the direct use of this compound as a precursor for the formation of spiro compounds is not prominently featured in the reviewed literature. These syntheses typically employ other quinazolinone precursors or build the quinazolinone ring as part of the spirocyclization process.

Synthesis of Hydrazono and Acetohydrazide Derivatives

As previously mentioned, the ethyl acetate side chain of this compound is readily converted to the corresponding acetohydrazide by treatment with hydrazine hydrate. nih.govresearchgate.net This acetohydrazide serves as a versatile intermediate for further derivatization.

A common and significant transformation of the acetohydrazide is its condensation with a variety of aromatic and heteroaromatic aldehydes. This reaction, typically carried out in a protic solvent like ethanol with an acid catalyst, yields a series of N'-arylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, also known as hydrazono derivatives. nih.govcyberleninka.ru The presence of different substituents on the aldehyde component allows for the generation of a diverse library of hydrazono derivatives with varying electronic and steric properties. nih.gov

Below is a table summarizing the synthesis of various hydrazono derivatives from the corresponding acetohydrazide:

| Aldehyde Reactant | Resulting Hydrazono Derivative | Reference |

| 4-Hydroxybenzaldehyde | (E)-N'-(4-Hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | nih.gov |

| 4-Methoxybenzaldehyde | (E)-N'-(4-Methoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | nih.gov |

| Various Carbonyl Compounds | 2-(2-ethylidene-hydrazinyl)quinazolin-4(3H)-one Derivatives | cyberleninka.ru |

These hydrazono derivatives are of interest due to their potential biological activities and their utility as precursors for the synthesis of other heterocyclic systems.

Utility of the Compound as a Synthon in Complex Molecule Synthesis

This compound, and its more prevalent tautomeric form, ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate, serve as highly versatile synthons in the construction of complex, polycyclic heterocyclic molecules. The reactivity of the ethyl acetate side chain, particularly the active methylene (B1212753) and carbonyl groups, provides a strategic anchor for a variety of synthetic transformations. This allows for the elaboration of the quinazolinone core into more complex fused systems, which are of significant interest in medicinal chemistry.

The primary utility of this compound as a building block involves the transformation of the ester functionality into a more reactive intermediate, such as an acetohydrazide. This intermediate can then undergo condensation and cyclization reactions with appropriate reagents to yield novel heterocyclic systems.

Hydrazide and Schiff Base Formation

A key synthetic strategy involves the conversion of the ethyl ester to an acetohydrazide. This transformation is typically achieved by treating ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate with hydrazine hydrate under solvent-free conditions at room temperature. lookchem.com The resulting 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is a crucial intermediate, possessing a nucleophilic terminal amino group that is primed for subsequent condensation reactions. lookchem.com

This acetohydrazide can be readily condensed with a variety of aromatic aldehydes. The reaction creates a new carbon-nitrogen double bond, yielding N'-arylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, commonly known as Schiff bases. lookchem.com This step is pivotal as it introduces new aryl substituents and sets the stage for intramolecular cyclization reactions to form new heterocyclic rings.

Cyclocondensation Reactions to Form Thiazolidinones

The Schiff bases derived from the acetohydrazide are valuable precursors for synthesizing quinazolinone-thiazolidinone hybrid molecules. The cyclocondensation reaction is carried out by treating the Schiff base with a reagent containing both a thiol and a carboxylic acid group, such as thioglycolic acid. lookchem.com The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon of the Schiff base, followed by an intramolecular cyclization through the elimination of a water molecule, which forms the five-membered thiazolidin-4-one ring. lookchem.com This method provides an efficient route to complex molecules containing both the quinazolinone and thiazolidinone scaffolds. lookchem.com

The following table summarizes the multi-step synthesis of quinazolinyl 4-thiazolidinones, demonstrating the utility of ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate as a foundational synthon.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate | Hydrazine hydrate, Room Temperature, Solvent-free | 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Conversion of the ethyl ester to a reactive acetohydrazide. |

| 2 | 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide | Aromatic Aldehyde (e.g., Benzaldehyde), Catalytic Acid | N'-(phenylmethylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (Schiff Base) | Condensation reaction to form the Schiff base intermediate. |

| 3 | Schiff Base Intermediate | Thioglycolic Acid, Reflux | 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide | Cyclocondensation to form the final thiazolidinone ring system. |

This synthetic pathway highlights the role of this compound as a valuable starting material, enabling the assembly of complex heterocyclic structures with potential applications in various fields of chemical research.

Future Research Directions in the Synthetic and Structural Chemistry of Ethyl Quinazolin 4 3h Ylidene Acetate

Development of Novel and Sustainable Synthetic Routes

The current synthesis of quinazolinone derivatives often involves multi-step procedures that can be time-consuming and may utilize harsh reagents. While methods starting from precursors like anthranilic acid are established, there is a significant need for more efficient and environmentally benign synthetic strategies orientjchem.orgresearchgate.net.

Future research should focus on:

One-Pot Reactions: Developing multi-component reactions where reactants are mixed in a single vessel to form the desired product in a single step. This approach, catalyzed by efficient agents like nickel or zinc perchlorate, can significantly improve yield and reduce waste researchgate.net.

Green Chemistry Principles: The exploration of solvent-free reaction conditions or the use of greener solvents (e.g., ethanol (B145695), water) is crucial. Catalyst-free syntheses, achieved by optimizing parameters like solvent choice and temperature, represent a significant step towards sustainability researchgate.net.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can often dramatically reduce reaction times and improve yields compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of quinazolinone scaffolds.

| Flow Chemistry | High reproducibility, enhanced safety, scalable | High initial equipment cost | Adaptation of known syntheses to continuous flow systems |

Application of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are routinely used to confirm the structure of quinazolinone derivatives, advanced methods can provide deeper insights into the nuanced structural features of ethyl (quinazolin-4(3H)-ylidene)acetate orientjchem.orgppublishing.org.

Future directions in this area include:

Solid-State NMR (ssNMR): To study the structure, polymorphism, and intermolecular interactions of the compound in its crystalline state, complementing data from X-ray crystallography.

Advanced 2D NMR Techniques: While techniques like COSY and HMBC are used, more specialized experiments (e.g., NOESY) can provide detailed information about through-space interactions and conformational preferences in solution mdpi.com.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be invaluable for determining absolute stereochemistry.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can be employed to study the photophysical properties and excited-state dynamics of the molecule, which is particularly relevant if designing analogues for applications in materials science or photochemistry mdpi.com.

In-depth Computational Modeling for Elucidating Reactivity and Tautomeric Behavior

Computational chemistry is a powerful tool for understanding the electronic structure, stability, and reactivity of molecules. For this compound, tautomerism is a key feature. Semi-empirical calculations have shown that the 3H-ylidene tautomer is significantly more stable, a finding attributed to the formation of a strong intramolecular N-H···O=C hydrogen bond mdpi.com.

Future computational studies should aim to:

Employ Higher-Level Theories: Utilize Density Functional Theory (DFT) and ab initio methods to obtain more accurate energetic and geometric data for the different possible tautomers. This can provide a more quantitative understanding of the tautomeric equilibrium.

Simulate Reaction Mechanisms: Model potential reaction pathways to predict the reactivity of the quinazolinone core and its side chain, guiding synthetic efforts.

Molecular Dynamics (MD) Simulations: Perform MD simulations to study the conformational dynamics of the molecule and its interactions with solvent molecules or biological targets nih.gov.

Predict Spectroscopic Properties: Calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data and confirm structural assignments mdpi.com.

Table 2: Calculated Parameters for Tautomers of a Related Quinazoline (B50416) Derivative

| Tautomer Form | Heat of Formation (kcal/mol) | Relative Energy (kcal/mol) | Dipole Moment (D) | Key Feature |

|---|---|---|---|---|

| Form A (1H-ylidene) | 38.63 | 3.32 | 4.89 | N1 protonated |

| Form B (3H-ylidene) | 35.31 | 0.00 | 2.50 | N3 protonated, most stable mdpi.com |

| Form C (Enol) | 43.36 | 8.05 | 5.37 | Carbonyl oxygen protonated |

Data adapted from semi-empirical AM1 calculations on (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate (B1210297). mdpi.com

Exploration of New Heterocyclic Fusions and Molecular Architectures

Fusing the quinazolinone core with other heterocyclic rings is a proven strategy for creating novel molecular frameworks with unique properties. This "molecular hybridization" has led to compounds with diverse biological activities nih.govnih.gov.

Promising avenues for future research include:

Annulation Reactions: Designing reactions that build new rings onto the existing quinazolinone structure. This could involve leveraging the reactivity of the ylidene moiety or the aromatic part of the scaffold.

Linker Chemistry: Exploring different types of chemical linkers (e.g., triazoles, amides, morpholine) to connect the quinazolinone core to other pharmacophores or functional groups nih.govnih.gov.

Synthesis of Macrocycles: Incorporating the quinazolinone unit into larger macrocyclic structures to create host molecules for molecular recognition or to develop agents with novel mechanisms of action.

Development of Covalent Scaffolds: Creating extended, covalently-linked architectures, such as polymers or metal-organic frameworks (MOFs), using functionalized quinazolinone derivatives as building blocks.

Rational Design Principles for Structurally Related Analogues

A comprehensive understanding of the structure-property relationships of this compound is essential for designing new analogues with tailored functions. The properties of substituted quinazolines are highly dependent on the nature and position of the substituents orientjchem.org.

Future work should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the quinazolinone ring and the ethyl acetate side chain and evaluating the impact on their chemical and physical properties.

Computational Screening: Using molecular docking and other computational tools to predict the interaction of designed analogues with specific biological targets, such as enzymes or receptors, thereby guiding synthetic efforts toward compounds with enhanced activity nih.gov.

ADME Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues early in the design phase, which is critical for developing pharmacologically viable compounds nih.gov.

Bioisosteric Replacement: Strategically replacing functional groups with other groups that have similar physical or chemical properties to fine-tune the molecule's characteristics without drastically altering its core structure.

By pursuing these research directions, the scientific community can continue to expand the rich chemistry of this compound, leading to the development of novel materials, and potentially new therapeutic agents.

Q & A

Q. What are the common synthetic routes for Ethyl (quinazolin-4(3H)-ylidene)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting 2-mercaptoquinazolin-4(3H)-one derivatives with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃ or NaOAc) in refluxing ethanol or DMF. For example, compound 2 (ethyl 2-{[4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl]thio}acetate) was synthesized in 72% yield using ethyl chloroacetate and sodium acetate in ethanol . Optimization focuses on solvent choice (polar aprotic solvents like DMF improve reactivity), temperature (reflux conditions), and stoichiometry (1:1 molar ratio of reactants).

| Synthetic Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Ethyl chloroacetate, K₂CO₃, DMF, reflux | 70-85% | |

| Condensation | Ethyl acetoacetate, Na metal, ethanol | 65% |

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on spectral and analytical techniques:

- NMR : Distinct signals for the quinazolinone proton (δ 10.65–10.84 ppm for NH groups) and ethyl ester protons (δ 1.30–4.28 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 351 [M+1]) confirm molecular weight .

- Elemental analysis : Matches calculated values (e.g., C: 65.13%, N: 15.99%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the quinazolinone core?

Regioselectivity in substitutions (e.g., at C2 vs. C4) is controlled by:

- Electronic effects : Electron-withdrawing groups on the quinazolinone direct nucleophilic attacks to specific positions.

- Catalytic systems : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/hetaryl groups .

- Protecting groups : Temporary protection of reactive NH groups with Boc or acetyl to prevent side reactions .

Q. How do structural modifications influence the compound's biological activity?

Structure-activity relationship (SAR) studies reveal:

- Ethyl ester moiety : Critical for anti-inflammatory activity (e.g., compound IIIb showed 36.11% inhibition in carrageenan-induced edema models) .

- Substituents on the quinazolinone : Electron-donating groups (e.g., -OCH₃) enhance anticancer activity by improving cellular uptake .

| Derivative | Substituent | Activity (IC₅₀/%) | Reference |

|---|---|---|---|

| Ethyl ester (IIb) | -COOEt | 36.11% (Anti-inflammatory) | |

| p-Trifluoromethoxyphenyl (6f) | -CF₃O | 85% (CXCR3 antagonism) |

Q. How can contradictions in spectral or synthetic yield data across studies be resolved?

Discrepancies arise from variations in:

- Reaction conditions : Anhydrous vs. hydrated solvents (e.g., DMF vs. ethanol) alter reaction kinetics .

- Characterization methods : LC-MS vs. HRMS may yield different sensitivity for trace byproducts .

- Sample purity : Recrystallization solvents (ethanol vs. acetone) affect elemental analysis accuracy .

Q. What computational methods support the design of quinazolinone-based therapeutics?

- Molecular docking : Predict binding affinities to targets like α-glucosidase or CXCR3 receptors .

- DFT calculations : Optimize geometries and analyze electronic properties (e.g., HOMO-LUMO gaps) .

- QSAR models : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity .

Methodological Guidelines

- Synthesis troubleshooting : Monitor reactions via TLC (eluent: ethyl acetate/petroleum ether = 1:4) and purify by column chromatography .

- Data validation : Cross-verify spectral data with computational simulations (e.g., NMR chemical shift prediction tools) .

- Biological assays : Use standardized protocols (e.g., MTT for cytotoxicity, carrageenan-induced edema for anti-inflammatory testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.